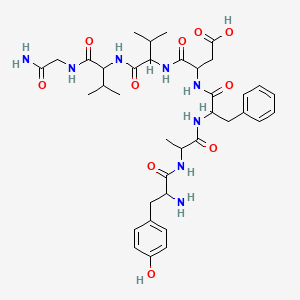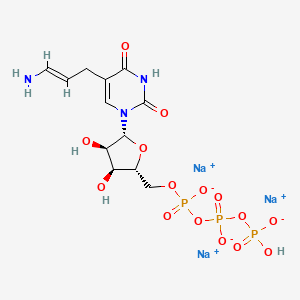
(AA-Utp) sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (AA-Utp) sodium salt typically involves the reaction of uridine-5’-triphosphate with aminoallyl compounds under specific conditions. The process includes the protection of functional groups, activation of the uridine-5’-triphosphate, and subsequent coupling with aminoallyl compounds. The reaction is usually carried out in an aqueous medium with controlled pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the use of high-purity reagents, precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(AA-Utp) sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the aminoallyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoallyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized aminoallyl derivatives, while substitution reactions can result in various substituted aminoallyl-uridine-5’-triphosphate compounds .
Scientific Research Applications
(AA-Utp) sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Employed in the study of RNA synthesis and function.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular probes .
Mechanism of Action
The mechanism of action of (AA-Utp) sodium salt involves its incorporation into nucleic acids during RNA synthesis. The aminoallyl group allows for further chemical modifications, enabling the study of RNA interactions and functions. The compound targets specific molecular pathways involved in RNA synthesis and regulation, making it a valuable tool in molecular biology research .
Comparison with Similar Compounds
Similar Compounds
Uridine-5’-triphosphate (UTP): A precursor in the synthesis of (AA-Utp) sodium salt.
Aminoallyl-adenosine-5’-triphosphate (AA-ATP): Similar in structure and function, used in similar applications.
Aminoallyl-cytidine-5’-triphosphate (AA-CTP): Another analog used in nucleotide synthesis and RNA research
Uniqueness
This compound is unique due to its aminoallyl group, which allows for specific chemical modifications and labeling. This property makes it particularly useful in studying RNA synthesis and interactions, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H17N3Na3O15P3 |
|---|---|
Molecular Weight |
605.16 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H20N3O15P3.3Na/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1,3-4,7-9,11,16-17H,2,5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;/q;3*+1/p-3/b3-1+;;;/t7-,8-,9-,11-;;;/m1.../s1 |
InChI Key |
NZSDQIFUTQSCHD-PPVGKNNVSA-K |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C/C=C/N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)CC=CN.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


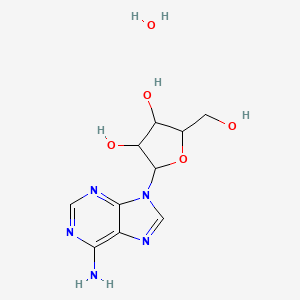

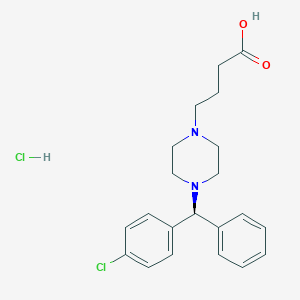
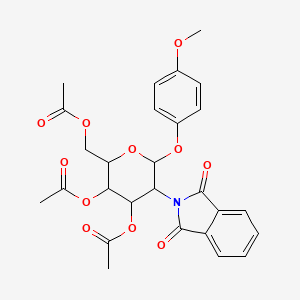

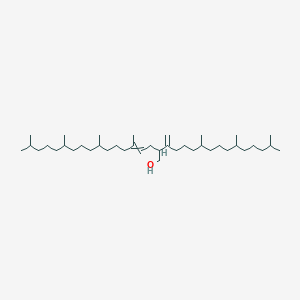
![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)


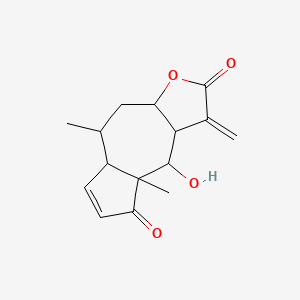
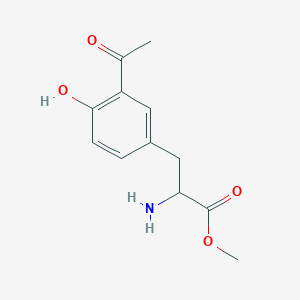
![5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one](/img/structure/B13399201.png)
![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
